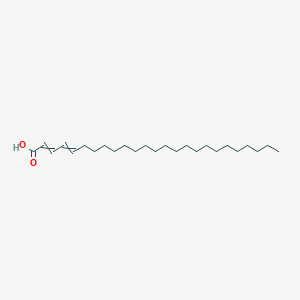![molecular formula C30H45NO B14292951 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal CAS No. 113538-91-3](/img/structure/B14292951.png)
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal is a complex organic molecule with a molecular formula of C35H51NO2 . It consists of 51 hydrogen atoms, 35 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes a dodecyl group, a methylamino group, and a series of conjugated double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps include:
Formation of the core structure: This involves the use of starting materials such as aromatic aldehydes and aliphatic amines, which undergo condensation reactions to form the core structure.
Formation of conjugated double bonds: This step involves the use of reagents such as phosphorus oxychloride (POCl3) and bases like pyridine to facilitate the formation of conjugated double bonds.
Industrial Production Methods
In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulation of enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: can be compared with other similar compounds, such as:
- 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraen-1-ylidene)pentane-2,4-dione
- 3-[(2E,4Z,6Z,8E)-9-{4-[dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraen-1-ylidene]pentane-2,4-dione
These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of This compound lies in its specific arrangement of conjugated double bonds and the presence of the dodecyl and methylamino groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
113538-91-3 |
|---|---|
分子式 |
C30H45NO |
分子量 |
435.7 g/mol |
IUPAC名 |
9-[4-[dodecyl(methyl)amino]phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C30H45NO/c1-5-6-7-8-9-10-11-12-13-16-25-31(4)30-23-21-29(22-24-30)20-19-27(2)17-14-15-18-28(3)26-32/h14-15,17-24,26H,5-13,16,25H2,1-4H3 |
InChIキー |
UMOVCWGYXKTVAB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC(=CC=CC=C(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
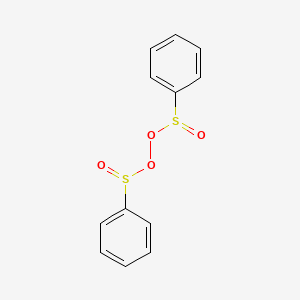
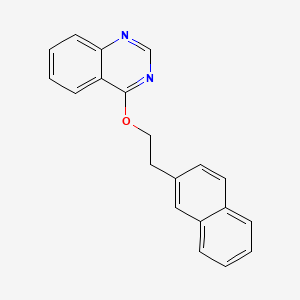
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
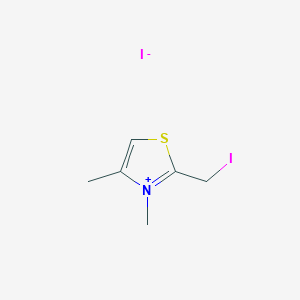
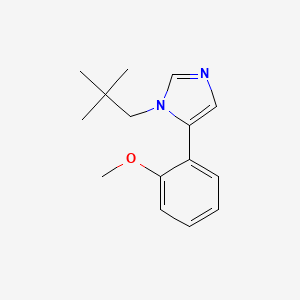
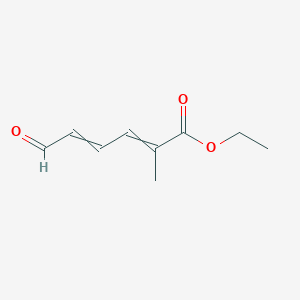
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
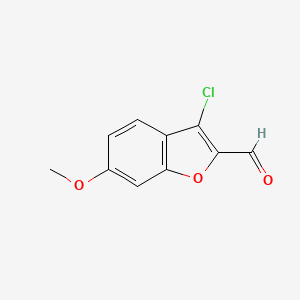
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
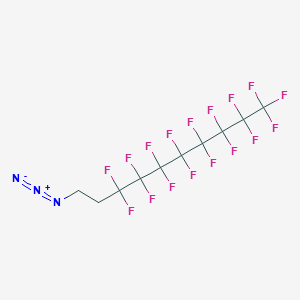
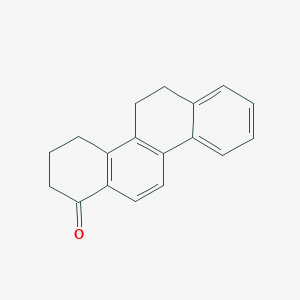
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
